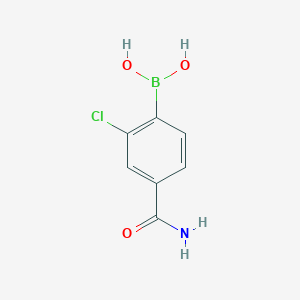

4-(Aminocarbonyl)-2-chlorophenylboronic acid

Descripción

Contextualization of Boronic Acid Derivatives as Pivotal Intermediates in Modern Synthesis

Boronic acid derivatives, particularly arylboronic acids, are indispensable tools for the synthetic chemist. Their significance is most prominently highlighted by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide, a process that has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. chemrxiv.orggoogle.com Beyond this, boronic acids are employed in a variety of other transformations, including Chan-Lam coupling for carbon-heteroatom bond formation, and as catalysts in their own right. chemrxiv.org Their general stability to air and moisture, coupled with their relatively low toxicity, makes them highly attractive reagents in both academic and industrial research. nih.gov

Significance of Multifunctionalized Phenylboronic Acids: Structural Nuances and Reactivity Modulation

The true versatility of phenylboronic acids is unlocked through the introduction of multiple functional groups onto the phenyl ring. These substituents can dramatically alter the compound's physical and chemical properties. For instance, electron-withdrawing groups, such as a chloro substituent, can increase the Lewis acidity of the boron center, which can influence reaction kinetics. nih.gov Conversely, the position and nature of these functional groups can introduce steric hindrance or provide additional coordination sites, thereby fine-tuning the reactivity and selectivity of the molecule in complex synthetic pathways. This ability to modulate reactivity through substitution is a key driver in the design of novel building blocks for targeted applications.

Specific Research Focus: 4-(Aminocarbonyl)-2-chlorophenylboronic Acid (Compound of Interest)

This article focuses on a specific multifunctionalized derivative: 4-(Aminocarbonyl)-2-chlorophenylboronic acid. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and an aminocarbonyl (carboxamide) group on the phenyl ring.

| Property | Value |

|---|---|

| Chemical Name | 4-(Aminocarbonyl)-2-chlorophenylboronic acid |

| Molecular Formula | C7H7BClNO3 |

| Molecular Weight | 199.40 g/mol |

The presence of these three distinct functional groups suggests a rich and complex reactivity profile. The boronic acid moiety serves as a handle for cross-coupling reactions, the chloro group can influence the electronic properties of the aromatic ring and may itself be a site for further functionalization, and the aminocarbonyl group can participate in hydrogen bonding and act as a coordination site.

Overview of Current Research Trajectories and Identified Knowledge Gaps within Functionalized Boronic Acid Chemistry

Current research in the field of functionalized boronic acids is highly dynamic, with several key trajectories. One major area of focus is the development of novel boronic acid derivatives for use in medicinal chemistry, where they serve as key intermediates in the synthesis of bioactive molecules or as pharmacophores themselves. nih.govchemimpex.com Another significant trend is the application of boronic acids in materials science for the creation of sensors, particularly for saccharides, and for the development of advanced polymers. longdom.org Furthermore, the catalytic properties of boronic acids are being increasingly explored for a range of organic transformations. oaepublish.com

Despite these advances, there remain notable knowledge gaps. While the chemistry of many simple substituted phenylboronic acids is well-established, the interplay of multiple functional groups on a single aromatic ring is often not well understood. For many complex derivatives, including 4-(Aminocarbonyl)-2-chlorophenylboronic acid, there is a scarcity of dedicated research in the public domain. This lack of detailed studies on the specific synthesis, reactivity, and application of such multifunctional compounds represents a significant gap in the current understanding of boronic acid chemistry. The exploration of these under-researched derivatives holds considerable potential for the discovery of novel reactivity and the development of new synthetic methodologies.

Propiedades

IUPAC Name |

(4-carbamoyl-2-chlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYTUWLKUNYSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry for 4 Aminocarbonyl 2 Chlorophenylboronic Acid

Established Synthetic Routes to Substituted Phenylboronic Acids

The preparation of arylboronic acids has evolved significantly from classical organometallic methods to highly sophisticated catalyst-mediated transformations. These methods provide a versatile toolbox for introducing the boronic acid moiety onto an aromatic ring.

Organometallic Approaches (e.g., Grignard and Organolithium Reagents) and their Modern Adaptations

The most traditional and widely used method for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. nih.govgeorganics.sk This approach typically utilizes organolithium or Grignard (organomagnesium) reagents, which are generated from the corresponding aryl halide.

The general mechanism involves two key steps:

Formation of the Organometallic Reagent: An aryl halide (typically a bromide or iodide) reacts with a metal, such as lithium or magnesium, to form the highly nucleophilic aryllithium or aryl Grignard reagent. ribbitt.comuniurb.it

Borylation and Hydrolysis: The organometallic compound attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate ester intermediate, which is then hydrolyzed, usually with aqueous acid, to yield the final arylboronic acid. nih.govgoogle.com

While robust, these methods have limitations. The high reactivity of organolithium and Grignard reagents makes them incompatible with many functional groups (e.g., esters, amides, ketones) unless protecting groups are used. libretexts.org Furthermore, these reactions must be conducted under strictly anhydrous conditions and often at very low temperatures (-78 °C) to prevent side reactions. nih.gov

Modern adaptations have sought to address these challenges. For instance, the use of lithium-halogen exchange with reagents like n-butyllithium or tert-butyllithium (B1211817) allows for the formation of organolithiums from aryl halides under milder conditions than direct lithiation. nih.govuniurb.it Additionally, the development of mixed Mg/Li reagents, such as i-PrMgCl·LiCl, has improved the efficiency and functional group tolerance of Grignard-type reactions, allowing them to proceed at more accessible temperatures. organic-chemistry.org

| Reagent Type | Typical Precursor | Key Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Organolithium | Aryl Bromide/Iodide | -78 °C, anhydrous ether or THF, followed by borate ester addition and hydrolysis. | High reactivity, useful for less reactive halides. | Low functional group tolerance, requires cryogenic temperatures. |

| Grignard Reagent | Aryl Bromide/Iodide | Room temperature or reflux in ether/THF for formation, then low temperature for borylation. | More tolerant of some functional groups than organolithiums, less expensive. | Requires activated magnesium, can be sluggish, sensitive to moisture. |

| Modern Mg/Li Reagents | Aryl Bromide/Iodide/Chloride | 0 °C to room temperature, often in THF. | Improved functional group tolerance, can utilize aryl chlorides. organic-chemistry.org | More complex reagent preparation. |

Catalyst-Mediated Borylation Strategies (e.g., Iridium- or Palladium-Catalyzed C-H Borylation, Halogen-Boron Exchange)

In recent decades, transition-metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder conditions, superior functional group tolerance, and novel pathways for regiocontrol.

Iridium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of an aromatic C-H bond to a C-B bond, avoiding the need for pre-functionalized aryl halides. acs.orgresearchgate.net The most common catalytic systems involve an iridium(I) precursor, a bipyridine-based ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.gov A key advantage of this method is its unique regioselectivity, which is primarily governed by steric factors rather than electronic effects. rsc.orgresearchgate.net Borylation typically occurs at the most sterically accessible C-H bond, often leading to meta- or para-substituted products relative to existing substituents. berkeley.edunih.gov This steric control is a significant departure from classical electrophilic aromatic substitution and provides access to isomers that are difficult to obtain otherwise. jst.go.jp

Palladium-Catalyzed Borylation: Palladium catalysts are also extensively used, particularly in two main strategies:

Miyaura Borylation: This reaction is a cross-coupling between an aryl halide or triflate and a diboron (B99234) reagent (like B₂pin₂) or pinacolborane (HBpin). nih.gov It is highly efficient and tolerant of a vast array of functional groups. Catalytic systems usually consist of a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine (B1218219) ligand. nih.govnih.gov

Directed C-H Borylation: Palladium can also catalyze the borylation of C-H bonds when a directing group is present on the substrate. acs.orgacs.org This group coordinates to the palladium center, delivering the catalyst to a specific, often ortho, C-H bond, thereby ensuring high regioselectivity. researchgate.net

Halogen-Boron Exchange: This process involves the reaction of an aryl halide directly with a boron-containing reagent, often under catalytic conditions, to exchange the halogen atom for a boryl group. While mechanistically related to cross-coupling reactions, specific methods have been developed for this transformation. For example, copper-catalyzed borylations of aryl halides provide an alternative to palladium-based systems. organic-chemistry.org Additionally, base-catalyzed halodeboronation offers a pathway where a boronic acid can be converted back to an aryl halide, a process that relies on a boronate-driven ipso-substitution mechanism. acs.org

| Strategy | Typical Catalyst | Boron Source | Key Feature | Primary Regiocontrol |

|---|---|---|---|---|

| Iridium C-H Borylation | [Ir(COD)OMe]₂ + dtbpy | B₂pin₂ | Direct functionalization of C-H bonds. researchgate.net | Steric hindrance. rsc.org |

| Palladium C-H Borylation | Pd(OAc)₂ | B₂pin₂ | Requires a directing group for high selectivity. acs.org | Directing group (ortho-selectivity). researchgate.net |

| Miyaura Borylation | PdCl₂(dppf) | B₂pin₂, HBpin | Cross-coupling of aryl halides/triflates. nih.gov | Position of the leaving group. |

| Halogen-Boron Exchange | Copper or Palladium Complexes | Diboron reagents | Direct replacement of a halogen with a boryl group. | Position of the halogen. |

Targeted Synthesis of 4-(Aminocarbonyl)-2-chlorophenylboronic Acid

The synthesis of 4-(aminocarbonyl)-2-chlorophenylboronic acid requires a strategy that can precisely install three different substituents on the aromatic ring in the desired 1,2,4-arrangement. The presence of the chloro, aminocarbonyl, and boronic acid groups necessitates careful consideration of functional group compatibility and regiocontrol.

Design and Derivatization of Precursors Bearing Aminocarbonyl and Chloro functionalities

A logical approach to synthesizing the target molecule is to start with a precursor that already contains the chloro and aminocarbonyl groups (or a precursor to the aminocarbonyl group) and a handle for the final borylation step. A suitable and common handle is a bromine or iodine atom, which can be converted to the boronic acid via an organometallic route or a Miyaura borylation.

Potential precursors include:

1-Bromo-2-chloro-4-cyanobenzene: The cyano group is an excellent precursor to the primary amide (aminocarbonyl) functionality. It is generally stable under the conditions of organometallic formation and palladium-catalyzed borylation. The borylation would be followed by hydrolysis of the cyano group to the amide.

4-Bromo-3-chlorobenzamide: This precursor already contains the required chloro and aminocarbonyl groups. The challenge here is the potential for the amide N-H proton to interfere with the formation of Grignard or organolithium reagents. Therefore, a palladium-catalyzed Miyaura borylation would be the more suitable method for converting the bromo group to a boronic acid ester.

Methyl 4-bromo-3-chlorobenzoate: The ester can serve as a precursor to the amide. The borylation of the bromo-substituted position could be performed first, followed by amidation of the ester.

The choice of precursor often depends on commercial availability and the robustness of the subsequent synthetic steps.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Regioselectivity

For the Miyaura Borylation Step:

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Systems like PdCl₂(dppf) are often effective, but others, such as those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), might offer higher yields and faster reaction times, especially with a deactivated aryl halide. researchgate.net

Base and Solvent: The base is required to facilitate the catalytic cycle. Potassium acetate (B1210297) (KOAc) is commonly used, but other bases like potassium carbonate (K₂CO₃) or phosphates could be screened. nih.gov The solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water, can also significantly impact reaction efficiency. nih.gov

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion of the starting material without causing decomposition of the product or catalyst.

| Parameter | Variable | Objective |

|---|---|---|

| Catalyst System | Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and Ligand (e.g., dppf, SPhos, XPhos). | Maximize catalytic turnover number and rate; minimize side reactions. |

| Base | KOAc, K₂CO₃, K₃PO₄. | Ensure efficient transmetalation and catalyst regeneration. |

| Solvent | Dioxane, Toluene, DMF, often with added water. | Ensure solubility of all components and facilitate the reaction pathway. |

| Temperature | Typically 80-120 °C. | Achieve a reasonable reaction rate without product degradation. |

For the Nitrile Hydrolysis Step:

Reagent and Conditions: The conversion of the nitrile to a primary amide can be sensitive. Overly harsh acidic or basic conditions could lead to the formation of the carboxylic acid or cleavage of the boronate ester. Reagents like hydrogen peroxide under basic conditions or specific enzyme-catalyzed reactions could offer mild and selective hydrolysis, maximizing the yield of the desired amide.

By carefully selecting and optimizing the precursor and reaction conditions for each step, a viable and efficient pathway to 4-(aminocarbonyl)-2-chlorophenylboronic acid can be developed, providing access to this valuable and complex building block.

Green Chemistry Principles and Sustainable Approaches in Boronic Acid Synthesis

The increasing emphasis on environmental sustainability has driven the development of greener synthetic routes for boronic acids. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the core principles of green chemistry.

One significant advancement is the use of more environmentally benign solvents. Traditional syntheses often employ volatile and hazardous organic solvents. Research has shown that solvents like ethanol (B145695) can be highly effective for certain reactions involving boronic acids, offering a safer and more sustainable alternative. nih.gov

Microwave-assisted synthesis represents another key green methodology. By using microwave heating, reaction times can be drastically reduced from hours to minutes, leading to significant energy savings and often improved product yields. This technique has been successfully applied to various organic transformations, including the synthesis of boronic acid derivatives.

Furthermore, phase-switching strategies have been developed to simplify product purification, thereby reducing the reliance on solvent-intensive chromatographic methods. researchgate.net In this approach, the boronic acid product can be selectively transferred between an organic phase and an aqueous phase by adjusting the pH and using additives like polyols. This facilitates easy separation from non-boronic acid impurities, minimizing solvent waste.

Catalytic methods, such as the Palladium-catalyzed Miyaura borylation, also contribute to greener synthesis. These reactions allow for the direct borylation of aryl halides or triflates, often with high atom economy and functional group tolerance, reducing the number of synthetic steps and the generation of stoichiometric waste.

The table below outlines several green chemistry principles and their application in boronic acid synthesis.

| Green Chemistry Principle | Application in Boronic Acid Synthesis | Research Finding |

| Use of Safer Solvents | Replacing hazardous solvents like THF or toluene with greener alternatives. | Ethanol has been demonstrated as a viable and green solvent for reactions such as ipso-hydroxylation of arylboronic acids. nih.gov |

| Energy Efficiency | Employing microwave irradiation to accelerate reactions and reduce energy consumption. | Microwave-assisted protocols can dramatically shorten reaction times for Suzuki cross-coupling reactions involving arylboronic acids. |

| Waste Prevention | Designing synthetic routes with higher atom economy and fewer byproducts. | Catalytic borylation methods, like the Miyaura borylation, offer high atom economy for creating C-B bonds. |

| Safer Chemistry Design | Using less toxic reagents and intermediates. | Boronic acids themselves are noted for having lower toxicity compared to many organometallic reagents used in other coupling reactions. nih.gov |

| Catalysis | Utilizing catalysts to reduce the amount of reagents needed and minimize waste. | Palladium-catalyzed coupling reactions are efficient for preparing boronic acid esters from aryl halides. |

| Reduction of Derivatives | Avoiding unnecessary protection/deprotection steps to shorten the synthesis and reduce waste. | Direct C-H borylation methods are being developed to avoid the need for pre-functionalized aryl halides, thus simplifying the synthetic process. |

By integrating these sustainable approaches, the chemical industry can produce valuable compounds like 4-(aminocarbonyl)-2-chlorophenylboronic acid in a more environmentally responsible manner.

Reactivity Profiles and Mechanistic Investigations of 4 Aminocarbonyl 2 Chlorophenylboronic Acid

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

4-(Aminocarbonyl)-2-chlorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and materials. The reactivity of this boronic acid is influenced by its substituents: the ortho-chloro group provides steric hindrance and modifies the electronic properties, while the para-aminocarbonyl group also impacts the electron density of the aromatic ring.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound and an organohalide using a palladium catalyst. This reaction is renowned for its mild conditions and high tolerance for a wide variety of functional groups. 4-(Aminocarbonyl)-2-chlorophenylboronic acid serves as the organoboron partner in these transformations.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. The presence of both an electron-withdrawing chloro group and an aminocarbonyl group on the phenyl ring of 4-(aminocarbonyl)-2-chlorophenylboronic acid influences its transmetalation rate. The ortho-chloro substituent can introduce steric challenges, potentially slowing the reaction or requiring more robust catalytic systems, especially when coupled with sterically hindered organohalides.

The scope of the Suzuki-Miyaura reaction with substituted boronic acids is broad. Research on similar compounds, such as 4-chlorophenylboronic acid, demonstrates successful coupling with various aryl chlorides, bromides, and iodides. However, limitations can arise with highly complex or sensitive substrates. For instance, substrates with multiple reactive sites may lead to side reactions, and base-sensitive functional groups might not be compatible with the reaction conditions. The amide functionality in 4-(aminocarbonyl)-2-chlorophenylboronic acid is generally stable under Suzuki conditions, making it a valuable building block for introducing this motif into complex molecules.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles | K2CO3 | 4,4'-Difluorobiphenyl | High |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Methoxybiphenyl | Excellent |

| Aryl Bromide | Phenylboronic acid | SPhos/Pd2(dba)3 | K3PO4 | Aryl-Phenyl Product | Up to 84% |

While the Suzuki-Miyaura reaction is the primary application for boronic acids in palladium catalysis, their role in other named reactions like the Heck or Sonogashira coupling is less direct.

The Mizoroki-Heck reaction typically couples aryl halides with alkenes. The canonical catalytic cycle does not involve organoboron reagents. However, tandem reactions that combine a Heck reaction with a subsequent Suzuki coupling are utilized to build molecular complexity.

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. Boronic acids are not direct partners in the standard Sonogashira reaction. Despite this, the term is sometimes associated with boronic acids in the context of sequential or one-pot reactions where an initial Sonogashira coupling is followed by a Suzuki-Miyaura coupling. For example, a molecule could be functionalized first with an alkyne via Sonogashira coupling, and then a different part of the molecule bearing a boronic acid moiety could undergo a Suzuki reaction. Studies on 4-chlorophenylboronic acid indicate its use in regioselective arylation and alkynylation via Suzuki-Miyaura and Sonogashira cross-coupling reactions, suggesting its compatibility in such multi-step sequences.

Beyond palladium, copper catalysts are effective for forming carbon-heteroatom bonds using arylboronic acids in what is known as the Chan-Lam coupling reaction. This methodology is a powerful alternative to the Buchwald-Hartwig amination for creating C-N and C-O bonds.

In these reactions, 4-(Aminocarbonyl)-2-chlorophenylboronic acid can be coupled with a wide range of amines, amides, indoles, and phenols to form N-aryl and O-aryl products, respectively. The reaction is typically carried out under mild conditions, often at room temperature and open to the air, using a copper(II) salt like Cu(OAc)2. The amide group of the boronic acid is generally compatible with these conditions. The versatility of this method allows for the synthesis of diverse structures.

| Arylboronic Acid | Nucleophile | Catalyst | Conditions | Bond Formed | Yield |

|---|---|---|---|---|---|

| Generic Arylboronic Acid | Aniline | Cu(OAc)2 | Myristic acid, 2,6-lutidine | C-N | Good |

| Generic Arylboronic Acid | Imidazole | Cu(OAc)2 | Air, Room Temp | C-N | Good-Excellent |

| Generic Arylboronic Acid | Phenol | Cu(OAc)2 | Air, Room Temp | C-O | Good-Excellent |

Nickel has emerged as a cost-effective and powerful alternative to palladium for catalyzing cross-coupling reactions. Nickel catalysts can exhibit unique reactivity, sometimes enabling couplings of challenging substrates, such as aryl chlorides or fluorides, that are less reactive with palladium.

4-(Aminocarbonyl)-2-chlorophenylboronic acid is a suitable substrate for nickel-catalyzed Suzuki-Miyaura type reactions. These reactions often employ a Ni(0) source, such as Ni(cod)2, along with a phosphine (B1218219) ligand. Nickel catalysis can be particularly advantageous for coupling with sterically hindered partners due to the smaller atomic size of nickel compared to palladium. This makes it a valuable tool for synthesizing sterically congested biaryl compounds that might be difficult to access using traditional palladium systems.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Key Feature |

|---|---|---|---|

| 2-Fluorobenzofuran | Arylboronic Acid | Ni(cod)2 | Activates C-F bond |

| Benzylic Amine Derivative | Arylboronic Acid | Ni(COD)2 / P(o-Tol)3 | Stereospecific C-C coupling |

| Aryl Triflates (Sterically Hindered) | Alkyl Thiols | Ni(cod)2 / DPEphos | C-S coupling of hindered substrates |

Boronic Acid Catalysis (BAC) in Organic Transformations

In addition to their role as reagents in cross-coupling, boronic acids can function as catalysts themselves. This field, known as Boronic Acid Catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate substrates for various organic transformations. This catalytic approach is attractive due to its mild conditions and high atom economy, as it avoids the need for stoichiometric activating agents. While specific studies on 4-(Aminocarbonyl)-2-chlorophenylboronic acid as a catalyst are not widespread, its structural features suggest potential applicability in this area.

The catalytic activity of boronic acids stems from the electron-deficient, empty p-orbital on the boron atom, which allows it to act as a Lewis acid. Boronic acids can reversibly form covalent bonds with hydroxyl groups, such as those in carboxylic acids, alcohols, and diols.

In the case of carboxylic acids, the boronic acid catalyst can form an acyloxyboronate intermediate. This activation facilitates reactions such as amidation by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. Similarly, boronic acids can activate alcohols to form carbocation intermediates that can be trapped by nucleophiles in Friedel-Crafts type reactions.

The Lewis acidity of an arylboronic acid is modulated by the electronic nature of the substituents on the aromatic ring. For 4-(Aminocarbonyl)-2-chlorophenylboronic acid, both the chloro and aminocarbonyl groups are electron-withdrawing. This electronic pull would increase the partial positive charge on the boron atom, thereby enhancing its Lewis acidity compared to unsubstituted phenylboronic acid. This enhanced acidity could potentially make it a more efficient catalyst for transformations that rely on Lewis acid activation.

Mechanistic Pathways of Boronic Acid-Catalyzed Reactions (e.g., Dehydrative Processes, Cycloadditions)

The catalytic activity of arylboronic acids, including 4-(aminocarbonyl)-2-chlorophenylboronic acid, is rooted in the Lewis acidic nature of the boron atom. This allows for the activation of substrates, particularly in dehydrative condensation reactions such as the formation of amides from carboxylic acids and amines. The general mechanism for boronic acid-catalyzed amidation involves the initial reaction between the boronic acid and the carboxylic acid. This step, often requiring dehydrative conditions like azeotropic reflux or the presence of molecular sieves, leads to the formation of a key intermediate, an acyloxyboronate or a related species. acs.orgnih.gov

One proposed mechanistic pathway involves the formation of a monoacyloxyboronic acid intermediate. This intermediate is more electrophilic than the original carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. However, extensive mechanistic studies on similar systems, particularly those with ortho-substituents, suggest a more complex scenario. nih.gov

Recent investigations indicate that the catalytically active species may be a dimeric B-O-B anhydride-type intermediate. researchgate.netrsc.org In the case of ortho-substituted boronic acids, steric hindrance can disfavor the formation of inactive trimeric boroxine (B1236090) species, thereby promoting the formation of the catalytically competent dimeric intermediates. nih.gov For 4-(aminocarbonyl)-2-chlorophenylboronic acid, the ortho-chloro group would play a crucial role in this regard.

Furthermore, boronic acids have been shown to catalyze cycloaddition reactions. For instance, some ortho-substituted arylboronic acids can accelerate the Huisgen [3+2] cycloaddition of azides and terminal alkynes, particularly when the alkyne is part of a carboxylic acid. The proposed mechanism involves the formation of a covalent adduct between the boronic acid and the carboxylic acid, which activates the alkyne for the cycloaddition. nih.gov This catalytic role highlights the versatility of boronic acids in promoting reactions beyond simple condensations.

The table below summarizes plausible intermediates in boronic acid-catalyzed dehydrative amidation, drawing parallels to what would be expected for 4-(aminocarbonyl)-2-chlorophenylboronic acid.

| Intermediate | Proposed Role in Catalysis | Influence of Substituents on 4-(Aminocarbonyl)-2-chlorophenylboronic acid |

| Monoacyloxyboronate | Electrophilically activated carboxylic acid | The electron-withdrawing chloro and aminocarbonyl groups enhance the Lewis acidity of boron, favoring the formation of this intermediate. |

| Dimeric Acyloxyboronate (B-O-B) | Highly active catalytic species, prevents boroxine formation | The ortho-chloro group provides steric bulk that likely favors the formation of this dimeric species over inactive trimeric boroxines. |

| Acylborate Complex | Formed from the reaction with the carboxylic acid | The stability and reactivity of this complex are modulated by the electronic properties of the chloro and aminocarbonyl substituents. |

Intramolecular Cyclization and Rearrangement Pathways

The substitution pattern of 4-(aminocarbonyl)-2-chlorophenylboronic acid, featuring an ortho-chloro and a para-aminocarbonyl group, presents possibilities for intramolecular reactions. While specific studies on this compound are not prevalent, related literature on N-aryl amides and ortho-haloaryl compounds provides insights into potential cyclization pathways.

For instance, intramolecular cyclization of N-aryl amides can lead to the formation of oxindole (B195798) derivatives under various conditions. rsc.orgmdpi.com In a hypothetical scenario, if the aminocarbonyl nitrogen of a molecule derived from 4-(aminocarbonyl)-2-chlorophenylboronic acid were to act as a nucleophile, it could potentially attack an activated position on the aromatic ring, although this would be electronically disfavored.

A more plausible pathway for intramolecular cyclization would involve the reaction of the boronic acid moiety with the adjacent chloro and the more distant aminocarbonyl group. For example, under conditions that promote the formation of an aryne intermediate from the ortho-chlorophenyl group, the boronic acid could direct subsequent reactions.

Furthermore, in reactions where the boronic acid is converted to a different functional group, the aminocarbonyl substituent could participate in an intramolecular cyclization. For example, if the boronic acid were to be involved in a process that generates a reactive species on the ring, the amide could act as an intramolecular nucleophile. An example of a related transformation is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones. mdpi.com This suggests that under appropriate catalytic conditions, the functional groups present in derivatives of 4-(aminocarbonyl)-2-chlorophenylboronic acid could engage in intramolecular bond-forming reactions.

The following table outlines hypothetical intramolecular cyclization pathways for derivatives of 4-(aminocarbonyl)-2-chlorophenylboronic acid, based on known reactivity patterns of analogous compounds.

| Reaction Type | Potential Reactant Derived from Target Compound | Potential Product | Plausibility and Comments |

| Nucleophilic Aromatic Substitution | A derivative with an activated aromatic ring | A heterocyclic compound | This is generally challenging but could be feasible with a strong nucleophile and appropriate reaction conditions. |

| Transition-Metal-Catalyzed Cyclization | The parent compound or a simple derivative | An isoindolinone or related heterocycle | This is plausible, drawing analogy from reactions of ortho-halo N-aryl amides. mdpi.com |

| Aryne-Mediated Cyclization | Formation of a benzyne (B1209423) intermediate | A functionalized aromatic ring | The ortho-chloro group could serve as a precursor to a benzyne, with the other substituents influencing the regioselectivity of subsequent trapping reactions. |

Influence of Electron-Withdrawing (Chloro) and Electron-Donating (Aminocarbonyl) Groups on Reactivity and Selectivity

The reactivity and selectivity of 4-(aminocarbonyl)-2-chlorophenylboronic acid are significantly influenced by the electronic and steric effects of its substituents. The chloro group at the ortho position is electron-withdrawing through induction, which increases the Lewis acidity of the boronic acid. mdpi.com This enhanced Lewis acidity can accelerate reactions that rely on the activation of a substrate by the boron center, such as dehydrative amidations.

However, the interplay of these electronic effects can be complex. In some boronic acid-catalyzed amidations, it has been surprisingly found that electron-donating groups on the aryl ring can enhance the catalytic activity. acs.org This has been rationalized by the ortho-halogen atom acting as a hydrogen-bond acceptor in the transition state, a role that is modulated by the electronic nature of the para-substituent. acs.org Thus, while the aminocarbonyl group's inductive withdrawal would be expected to increase reactivity by increasing Lewis acidity, its resonance donation might also play a role in stabilizing key transition states.

The ortho-chloro group also imparts a significant steric effect. As mentioned previously, this steric hindrance can prevent the formation of inactive trimeric boroxine species, thereby promoting the catalytically active pathway. nih.gov This steric influence is a key factor in the enhanced catalytic activity often observed for ortho-substituted arylboronic acids. rsc.org

The combined electronic and steric effects of the chloro and aminocarbonyl groups on the reactivity of 4-(aminocarbonyl)-2-chlorophenylboronic acid are summarized in the table below.

| Feature | Influence of Chloro Group (ortho) | Influence of Aminocarbonyl Group (para) | Combined Effect on Reactivity and Selectivity |

| Electronic Effect | Strongly electron-withdrawing (inductive) | Electron-withdrawing (inductive), potentially electron-donating (resonance) | Overall increase in the Lewis acidity of the boron center, enhancing its ability to activate substrates. The resonance effect of the amide could modulate transition state stability. |

| Steric Effect | Significant steric hindrance | Minimal direct steric effect on the boronic acid group | The ortho-chloro group is expected to prevent the formation of inactive boroxine trimers, thus enhancing catalytic efficiency. It can also influence the selectivity of reactions by sterically directing the approach of reactants. |

| Potential Mechanistic Participation | Can act as a hydrogen-bond acceptor in certain transition states | Can influence the electronic properties of the aryl ring, affecting the stability of intermediates and transition states. | The interplay of these effects will determine the overall catalytic efficacy and selectivity in reactions such as dehydrative amidations and cycloadditions. |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual nuclei.

A multi-nuclear NMR approach is essential for a complete structural profile of 4-(Aminocarbonyl)-2-chlorophenylboronic acid.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the amide (–CONH₂) protons. The three protons on the phenyl ring will appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The two amide protons may appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show seven unique signals, one for each carbon atom in the molecule. The chemical shifts would be characteristic of their environment: aromatic carbons, the carbon atom bonded to chlorine, the carbon bonded to the boronic acid group, and the distinct signal for the carbonyl carbon of the amide group, which typically appears significantly downfield.

¹¹B NMR Spectroscopy : As a powerful tool for studying boron-containing compounds, ¹¹B NMR spectroscopy provides direct insight into the coordination state and electronic environment of the boron atom. nsf.gov For tricoordinate arylboronic acids, the ¹¹B NMR signal is typically a broad peak observed in the range of +26 to +45 ppm. sdsu.edu This technique is particularly useful for monitoring reactions at the boronic acid moiety, such as esterification or complexation. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Aminocarbonyl)-2-chlorophenylboronic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 125 - 140 |

| Amide NH₂ | 7.0 - 8.0 (broad) | N/A |

| Carbonyl C=O | N/A | 165 - 175 |

| C-B | N/A | 130 - 145 (broad) |

| C-Cl | N/A | 130 - 140 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzene rings.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. oercommons.orgyoutube.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the phenyl ring. Cross-peaks would appear between protons that are on adjacent carbons (typically ³J coupling). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.comsdsu.edu It would definitively link each aromatic proton signal to its corresponding carbon signal on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique is crucial for establishing long-range connectivity (typically ²J and ³J coupling) between protons and carbons. youtube.comsdsu.edu For instance, it would show correlations from the amide protons to the carbonyl carbon and to carbons on the aromatic ring. It would also help to unambiguously assign the quaternary carbons by showing correlations from nearby protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

The FT-IR and Raman spectra of 4-(Aminocarbonyl)-2-chlorophenylboronic acid are dominated by absorptions corresponding to its key functional groups.

N-H Stretches : The amide group will exhibit two distinct stretching vibrations in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the N-H bonds.

C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the primary amide is expected in the region of 1650-1700 cm⁻¹. libretexts.org

B-O Stretch : The stretching vibration of the boron-oxygen single bond (B-O) in the boronic acid group typically appears as a strong and broad band in the 1300-1400 cm⁻¹ region. nist.gov

C-Cl Stretch : The carbon-chlorine stretch will give rise to a moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 4-(Aminocarbonyl)-2-chlorophenylboronic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3100 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Medium-Strong |

| Boronic Acid (B-O) | Stretch | 1300 - 1400 | Strong, Broad |

| Boronic Acid (O-H) | Stretch | 3200 - 3600 | Medium, Broad |

| Aryl Halide (C-Cl) | Stretch | 600 - 800 | Medium-Strong |

Subtle shifts in vibrational frequencies can provide valuable information about the molecule's conformation and the presence of intermolecular forces, such as hydrogen bonding. nih.gov The amide and boronic acid groups are both capable of acting as hydrogen bond donors and acceptors. Intermolecular hydrogen bonding can cause a broadening and a shift to lower wavenumbers for the N-H and O-H stretching bands. researchgate.net Raman spectroscopy, which is highly sensitive to molecular symmetry and polarizability, can complement FT-IR data, particularly for analyzing the vibrations of the aromatic ring and for studying molecular interactions in different environments. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

The molecular formula of 4-(Aminocarbonyl)-2-chlorophenylboronic acid is C₇H₇BClNO₃. boronpharm.com High-resolution mass spectrometry would confirm this by providing a measured mass that is extremely close to the calculated exact mass (199.0181 g/mol ).

Analysis of the fragmentation pathways in tandem mass spectrometry (MS/MS) experiments helps to piece together the molecular structure. researchgate.net Upon ionization, the molecule would likely undergo characteristic fragmentation. Plausible fragmentation pathways include:

Loss of water (H₂O) from the boronic acid group.

Loss of the entire boronic acid moiety B(OH)₂.

Cleavage of the amide group, resulting in the loss of CONH₂.

Decarbonylation (loss of CO).

By analyzing the precise masses of these fragment ions, the connectivity of the molecule can be confirmed, corroborating the data obtained from NMR and vibrational spectroscopy. nih.govnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination and Elucidation of Hydrogen Bonding Networks in Co-crystals

A detailed crystallographic study of (4-Carbamoylphenyl)boronic acid reveals a triclinic crystal system with the space group Pī. nih.govresearchgate.net A notable feature of this crystal structure is the statistical disorder of the boronic acid and amide functional groups across an inversion center. nih.govresearchgate.net This indicates that in the crystal lattice, the positions of the -B(OH)₂ and -CONH₂ groups are interchangeable, with each position being occupied by either group with equal probability.

The solid-state architecture of (4-Carbamoylphenyl)boronic acid is dominated by an extensive network of hydrogen bonds. nih.govresearchgate.net These non-covalent interactions are fundamental in directing the molecular packing and stabilizing the crystal lattice. The boronic acid and amide groups are the primary participants in these interactions, acting as both hydrogen bond donors and acceptors. Specifically, N—H···O and O—H···O hydrogen bonds are observed, which link adjacent molecules to form extended sheets parallel to the bc plane of the unit cell. nih.govresearchgate.net

For the target molecule, 4-(Aminocarbonyl)-2-chlorophenylboronic acid, it is anticipated that similar hydrogen bonding motifs would play a critical role in its solid-state structure. The presence of the chloro substituent at the 2-position would likely influence the molecular packing due to steric and electronic effects, potentially leading to a different crystal symmetry and unit cell dimensions. However, the fundamental hydrogen bonding interactions involving the aminocarbonyl and boronic acid groups are expected to be a prominent feature.

The formation of co-crystals represents a key strategy in crystal engineering to modify the physicochemical properties of a substance. mdpi.com Co-crystallization of boronic acids with various co-formers, particularly active pharmaceutical ingredients (APIs), has been extensively explored. mdpi.com The boronic acid moiety is an excellent hydrogen bond donor, while the aminocarbonyl group can act as both a donor and an acceptor. This dual functionality makes 4-(Aminocarbonyl)-2-chlorophenylboronic acid a promising candidate for forming robust hydrogen-bonded co-crystals.

In co-crystals of the related 4-chlorophenylboronic acid with various pharmaceutical compounds, a diverse range of hydrogen bonding networks has been observed. mdpi.com These studies demonstrate the versatility of the boronic acid group in forming predictable supramolecular synthons, which are reliable and recurring hydrogen-bonding patterns. The analysis of these co-crystal structures provides a blueprint for understanding the potential hydrogen bonding networks that could be formed by 4-(Aminocarbonyl)-2-chlorophenylboronic acid.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈BNO₃ |

| Molecular Weight | 164.95 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.997 (2) |

| b (Å) | 5.351 (2) |

| c (Å) | 7.2967 (16) |

| α (°) | 103.912 (13) |

| β (°) | 98.69 (2) |

| γ (°) | 93.136 (14) |

| Volume (ų) | 186.36 (11) |

| Z | 1 |

| Atoms | Length (Å) / Angle (°) |

|---|---|

| C—C (phenyl-amide) | 1.505 (6) |

| C—B | 1.546 (6) |

| Torsion Angle (Benzene Ring to B(OH)₂) | 23.9 (5) |

| Torsion Angle (Benzene Ring to CONH₂) | 24.6 (6) |

The elucidation of the crystal structure of 4-(Aminocarbonyl)-2-chlorophenylboronic acid and its potential co-crystals through single-crystal X-ray diffraction would provide invaluable information for understanding its solid-state properties and for the rational design of new materials with tailored functionalities.

Theoretical and Computational Chemistry Studies on 4 Aminocarbonyl 2 Chlorophenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of phenylboronic acid derivatives.

The three-dimensional structure of 4-(Aminocarbonyl)-2-chlorophenylboronic acid is influenced by the orientation of the boronic acid [-B(OH)₂] and aminocarbonyl [-C(O)NH₂] groups relative to the phenyl ring. DFT calculations are employed to determine the most stable conformations by optimizing the molecular geometry to a minimum on the potential energy surface.

For phenylboronic acids, the rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety are key conformational variables. The presence of the 2-chloro substituent introduces steric hindrance, which can significantly influence the preferred rotational angle of the boronic acid group. This steric effect may force the boronic acid group out of the plane of the phenyl ring to minimize repulsive interactions.

Furthermore, the aminocarbonyl group at the 4-position can also exhibit rotational freedom around the C-C bond connecting it to the ring. Computational studies on the closely related (4-Carbamoylphenyl)boronic acid have shown that the carbamoyl (B1232498) group can have varying torsion angles with respect to the phenyl ring. In the case of 4-(Aminocarbonyl)-2-chlorophenylboronic acid, the interplay between the electronic effects of the substituents and the steric hindrance from the 2-chloro group will dictate the final, lowest-energy conformation.

A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the C-B and C-C(O) bonds to identify all local minima and the global minimum energy structure. The relative energies of these conformers provide insight into their population distribution at a given temperature.

Table 1: Representative Calculated Geometrical Parameters for Substituted Phenylboronic Acids

| Parameter | Bond Length (Å) - (4-Carbamoylphenyl)boronic Acid (Calculated) | Bond Angle (°) - (4-Carbamoylphenyl)boronic Acid (Calculated) |

| C-B | 1.55 | C-C-B |

| C-Cl | Not Applicable | C-C-Cl |

| C-C(O) | 1.49 | C-C-C(O) |

| C=O | 1.24 | O=C-N |

| C-N | 1.36 | C-C-N |

| B-O | 1.37 | O-B-O |

Note: Data for the chloro-substituted derivative is not available in the cited literature, but trends can be inferred. The 2-chloro substituent is expected to cause slight distortions in the phenyl ring geometry and influence the dihedral angles of the boronic acid and aminocarbonyl groups.

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 4-(Aminocarbonyl)-2-chlorophenylboronic acid, the HOMO is expected to be localized primarily on the phenyl ring and the aminocarbonyl group, which are electron-rich moieties. The LUMO is likely to have significant contributions from the boronic acid group, particularly the empty p-orbital on the boron atom, and the antibonding orbitals of the phenyl ring.

A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations for (4-Carbamoylphenyl)boronic acid show a HOMO-LUMO gap of approximately 5.4 eV, suggesting a relatively stable molecule. The introduction of a chloro group at the 2-position is expected to modulate this gap.

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (4-Carbamoylphenyl)boronic Acid | -7.0 | -1.6 | 5.4 |

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Vibrational Spectroscopy: The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be made. For 4-(Aminocarbonyl)-2-chlorophenylboronic acid, characteristic vibrational modes would include the O-H stretching of the boronic acid, the N-H stretching of the amide, the C=O stretching of the carbonyl group, the C-Cl stretching, and various vibrations of the phenyl ring. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values due to the approximations inherent in the theoretical methods.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also possible and can aid in the assignment of experimental NMR spectra. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is generally good, providing confidence in the structural elucidation.

By comparing the computationally predicted spectroscopic data with experimental measurements, the accuracy of the theoretical model and the optimized geometry can be validated.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvation Effects

While DFT calculations provide insights into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For 4-(Aminocarbonyl)-2-chlorophenylboronic acid, MD simulations in a solvent such as water would be crucial for understanding its solvation and dynamic properties. These simulations can reveal:

Solvation Structure: How water molecules arrange around the solute molecule, forming a solvation shell. The polar aminocarbonyl and boronic acid groups are expected to form strong hydrogen bonds with water molecules, which will significantly influence the molecule's solubility and behavior in aqueous solutions.

Conformational Dynamics: The flexibility of the molecule in solution. MD simulations can track the rotation of the boronic acid and aminocarbonyl groups over time, providing information on the accessible conformations and the energy barriers between them.

Hydrogen Bonding Network: The dynamics of hydrogen bond formation and breaking between the solute and solvent molecules, as well as potential intramolecular hydrogen bonding.

Understanding these dynamic and solvation effects is essential for predicting the behavior of 4-(Aminocarbonyl)-2-chlorophenylboronic acid in solution, which is relevant for its application in chemical reactions and biological systems.

Elucidation of Reaction Mechanisms and Transition States through Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For 4-(Aminocarbonyl)-2-chlorophenylboronic acid, a key reaction of interest is the Suzuki-Miyaura cross-coupling reaction.

DFT calculations can be used to model the elementary steps of the catalytic cycle, which typically involve:

Oxidative Addition: The addition of an aryl halide to a low-valent palladium catalyst.

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. This is a crucial step where the boronic acid participates directly. The presence of the chloro and aminocarbonyl substituents can influence the rate of this step through their electronic and steric effects.

Reductive Elimination: The final step where the two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the catalyst.

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Effects of Substituents

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For substituted phenylboronic acids, QSRR studies can provide a deeper understanding of how different substituents influence their reactivity in reactions like the Suzuki-Miyaura coupling.

The electronic effects of the substituents on the phenyl ring of 4-(Aminocarbonyl)-2-chlorophenylboronic acid can be quantified using Hammett parameters or computationally derived descriptors.

2-Chloro Substituent: The chloro group is an electron-withdrawing group (inductive effect) and a weak deactivator. Its presence at the ortho position can also exert a steric effect.

4-Aminocarbonyl Substituent: The aminocarbonyl group is also generally considered to be electron-withdrawing.

These electronic effects influence the reactivity of the boronic acid in several ways:

Acidity of the Boronic Acid: Electron-withdrawing groups increase the Lewis acidity of the boron atom, which can affect the formation of the boronate species that is often involved in the transmetalation step.

By correlating the reaction rates or yields of a series of substituted phenylboronic acids with their electronic and steric parameters, a QSRR model can be developed. Such a model would allow for the prediction of the reactivity of new, un-synthesized boronic acids and provide a quantitative understanding of the role of the chloro and aminocarbonyl substituents in 4-(Aminocarbonyl)-2-chlorophenylboronic acid.

Applications As a Versatile Synthetic Building Block in Advanced Organic Chemistry

Modular Synthesis of Complex Aromatic and Heteroaromatic Scaffolds

The primary application of 4-(aminocarbonyl)-2-chlorophenylboronic acid lies in its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of aryl or heteroaryl halides, providing a powerful tool for the assembly of complex biaryl and heteroaryl structures.

The presence of the 2-chloro substituent influences the reactivity and conformation of the molecule. It can sterically hinder the rotation around the newly formed biaryl bond, locking the molecule into a specific conformation, which is a crucial design element in many complex chemical structures. The 4-aminocarbonyl group serves as a key interaction point and a handle for further synthetic modifications.

A prominent example of its utility is in the synthesis of tricyclic lactams. In these syntheses, the boronic acid is coupled with a substituted bromobenzene (B47551) derivative. The resulting biaryl compound can then undergo further transformations, such as intramolecular cyclization, to yield complex heterocyclic scaffolds. The reaction conditions for these Suzuki couplings are typically mild, involving a palladium catalyst, a base, and a suitable solvent system.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-(Aminocarbonyl)-2-chlorophenylboronic acid | Aryl/Heteroaryl Halide (e.g., 1-bromo-2-nitrobenzene) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2'-Chloro-3-nitro-[1,1'-biphenyl]-4-carboxamide | >95% |

This modular approach allows chemists to systematically vary the coupling partners, leading to the rapid generation of libraries of complex molecules built around the 2-chloro-4-aminocarbonylbiphenyl core.

Construction of Novel Polycyclic and Spiro Compounds via Cross-Coupling and Cycloaddition Reactions

Beyond simple biaryl synthesis, 4-(aminocarbonyl)-2-chlorophenylboronic acid is instrumental in constructing more intricate polycyclic systems. Its application extends to sequential or domino reaction sequences where an initial cross-coupling is followed by an intramolecular cyclization event. This strategy is highly efficient for building fused ring systems.

For instance, after a Suzuki-Miyaura coupling, the chloro substituent and the amide group on the boronic acid-derived ring, along with functional groups on the coupled partner, can be manipulated to facilitate intramolecular ring closure. This can lead to the formation of phenanthridine (B189435) derivatives and other nitrogen-containing polycyclic aromatic compounds. The strategic placement of the functional groups on the boronic acid is key to directing these complex cyclization cascades.

While its use in cycloaddition reactions is less commonly documented, the derivatives synthesized from this boronic acid can be designed to contain dienes or dienophiles, which can then participate in reactions like the Diels-Alder cycloaddition to build complex, three-dimensional polycyclic or spirocyclic frameworks. The initial Suzuki coupling serves as the key step to assemble the necessary precursor for these subsequent high-complexity reactions.

Derivatization Strategies for Further Functional Group Transformations and Scaffold Diversification

The three functional groups of 4-(aminocarbonyl)-2-chlorophenylboronic acid offer multiple avenues for derivatization, allowing for extensive scaffold diversification.

The Aminocarbonyl Group: The primary amide is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in a wide array of subsequent reactions, such as esterification or conversion to other amide derivatives via coupling with different amines. Furthermore, the amide can be dehydrated to form a nitrile group, which is a precursor for other functionalities like amines (via reduction) or tetrazoles (via cycloaddition with azides).

The Chloro Substituent: The chlorine atom is relatively unreactive in the initial Suzuki coupling but can be targeted in subsequent reactions. It can be replaced via nucleophilic aromatic substitution (SNAAr) under forcing conditions or, more commonly, serve as a handle for a second, distinct cross-coupling reaction. This allows for the stepwise, controlled synthesis of unsymmetrical terphenyl systems or other highly substituted aromatic compounds.

The Boronic Acid Group: While typically consumed in the primary coupling reaction, the boronic acid itself can be transformed prior to coupling. For example, it can be converted to a boronate ester (e.g., a pinacol (B44631) ester), which can offer different solubility, stability, and reactivity profiles in cross-coupling reactions.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagents/Conditions | Transformed Group |

|---|---|---|

| Aminocarbonyl | H₃O⁺, Δ | Carboxylic acid |

| Aminocarbonyl | SOCl₂ or P₄O₁₀ | Nitrile |

| Chloro | Nu⁻, high T/P | Substituted Aryl (SNAAr) |

| Chloro | R'-B(OH)₂, Pd catalyst | Biaryl (Second Suzuki Coupling) |

| Boronic Acid | Pinacol, Dean-Stark | Boronate Ester |

These derivatization strategies significantly enhance the value of 4-(aminocarbonyl)-2-chlorophenylboronic acid as a starting material, enabling the creation of a vast chemical space from a single, versatile building block.

Utility in the Synthesis of Precursors for Advanced Materials

While a significant portion of the research involving 4-(aminocarbonyl)-2-chlorophenylboronic acid is directed towards precursors for biologically active molecules, its utility extends to the synthesis of precursors for advanced materials, particularly in the realm of organic electronics. The rigid, well-defined biaryl and polycyclic aromatic scaffolds that can be synthesized using this building block are of interest for creating organic semiconductors and materials for organic light-emitting diodes (OLEDs).

The 2-chloro-4-aminocarbonylphenyl moiety can be incorporated into larger conjugated systems. The steric hindrance from the chloro group can be used to tune the planarity of the final molecule, which directly impacts its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility. The amide group can induce specific intermolecular interactions through hydrogen bonding, promoting self-assembly and potentially leading to ordered thin films with improved performance characteristics.

For example, this boronic acid can be used to synthesize precursors for thermally activated delayed fluorescence (TADF) emitters. In these materials, a biaryl structure synthesized via Suzuki coupling can act as a rigid linker between electron-donating and electron-accepting units. The controlled dihedral angle between the aromatic rings, influenced by the chloro substituent, is crucial for optimizing the electronic coupling and achieving efficient TADF properties. The synthesis involves coupling the boronic acid with a suitable aromatic halide, followed by further functionalization to build the final donor-acceptor structure. These strategies allow for the rational design of novel organic materials with tailored photophysical and electronic properties.

Future Research Directions and Emerging Avenues for 4 Aminocarbonyl 2 Chlorophenylboronic Acid Chemistry

Development of More Efficient and Eco-Friendly Synthetic Routes

The synthesis of substituted phenylboronic acids traditionally relies on methods such as the reaction of Grignard or organolithium reagents with borate (B1201080) esters. google.com While effective, these routes often require stringent anhydrous conditions and can have a poor atom economy. Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Key areas for development include:

Catalytic C-H Borylation: Direct C-H borylation of a pre-functionalized aromatic precursor using catalysts based on iridium or rhodium presents a more atom-economical alternative. Research will be needed to control the regioselectivity to favor the desired isomer of 4-(Aminocarbonyl)-2-chlorophenylboronic acid.

Process Intensification: Drawing inspiration from scalable preparations of related compounds like 4-aminophenylboronic acid pinacol (B44631) ester, future work could focus on optimizing reaction conditions, solvent choice, and purification methods to create a practical, large-scale process. clockss.org

Alternative Starting Materials: Exploration of novel synthetic routes starting from more readily available or renewable materials could reduce the environmental footprint of the synthesis. For instance, methods that avoid halogenated starting materials are of increasing interest. google.comwipo.int

| Synthetic Route | Potential Advantages | Research Challenges |

|---|---|---|

| Grignard/Organolithium Method | Well-established reactivity | Requires cryogenic temperatures, moisture-sensitive, generates stoichiometric waste |

| Palladium-Catalyzed Cross-Coupling | Milder conditions than Grignard/organolithium routes | Cost and toxicity of palladium catalysts, potential for side reactions |

| Direct C-H Borylation | High atom economy, reduces pre-functionalization steps | Achieving high regioselectivity, catalyst cost and stability |

| Friedel-Crafts Reaction | Potentially low-cost raw materials and solvent-free conditions google.com | Harsh acidic conditions, limited substrate scope, regioselectivity control |

Discovery of Novel Reactivity Patterns and Catalytic Efficiencies

While the primary application of arylboronic acids is in Suzuki-Miyaura cross-coupling reactions, the unique substitution pattern of 4-(Aminocarbonyl)-2-chlorophenylboronic acid offers opportunities for novel reactivity. chemicalbook.comsigmaaldrich.com Future research is expected to explore how the interplay between the electron-withdrawing chloro group, the hydrogen-bonding aminocarbonyl group, and the reactive boronic acid moiety can be exploited.

Emerging research avenues include:

Orthogonal Reactivity: Developing conditions that allow for selective reaction at one functional group while leaving the others intact. For example, leveraging the chloro group for nucleophilic aromatic substitution or the amide for directed reactions, independent of the boronic acid's coupling reactivity.

Catalyst Development: The compound itself could serve as a ligand or precursor for new catalysts. The boronic acid can act as an anchor to a support, while the other functional groups coordinate with a metal center.

Fluorescent Probes: Inspired by the discovery that the related 2-(aminocarbonyl)phenylboronic acid can act as a "turn-on" fluorescent probe for copper(II) through a catalyzed oxidative hydroxylation, a significant future direction would be to investigate similar properties for 4-(Aminocarbonyl)-2-chlorophenylboronic acid. semanticscholar.orgnih.gov The electronic effects of the chloro substituent could modulate the probe's sensitivity and selectivity for different metal ions.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and the ability to perform high-throughput experimentation. amf.chnih.gov The integration of 4-(Aminocarbonyl)-2-chlorophenylboronic acid chemistry into these modern platforms is a critical future step.

Key integration points include:

On-Demand Synthesis: Developing a flow chemistry process for the synthesis of the title compound would allow for its on-demand generation, avoiding the storage of potentially unstable boronic acid. bu.edu

High-Throughput Screening: Utilizing automated synthesis platforms, 4-(Aminocarbonyl)-2-chlorophenylboronic acid could be coupled with a large library of reaction partners under various conditions to rapidly discover new compounds and optimize reaction yields. chemrxiv.org This is particularly valuable in drug discovery for generating libraries of complex molecules. mdpi.com

Exploration of Solid-State Chemistry, Co-Crystallization, and Polymorphism

The solid-state properties of a chemical compound are crucial for its application, particularly in pharmaceuticals and materials science. Boronic acids are excellent candidates for crystal engineering due to their ability to form robust hydrogen-bonded dimers and further interact with other functional groups.

Future research in this area should focus on:

Co-crystal Formation: The aminocarbonyl group, in addition to the boronic acid hydroxyls, provides multiple hydrogen bond donor and acceptor sites. This makes 4-(Aminocarbonyl)-2-chlorophenylboronic acid an ideal candidate for forming co-crystals with active pharmaceutical ingredients (APIs) or other valuable molecules. mdpi.comresearchgate.net Such co-crystals could exhibit improved physicochemical properties, such as solubility, stability, or bioavailability, compared to the parent compounds. internationalscholarsjournals.com

Polymorph Screening: A systematic investigation into the potential polymorphs of 4-(Aminocarbonyl)-2-chlorophenylboronic acid is warranted. Different crystalline forms can have different properties, and identifying and controlling polymorphism is essential for consistent product performance.

Structural Analysis: Detailed structural characterization of new solid forms using techniques like single-crystal X-ray diffraction will provide fundamental insights into the intermolecular interactions that govern crystal packing. mdpi.com

| Boronic Acid | Co-former (API) | Resulting Molecular Complex | Reference |

|---|---|---|---|

| 4-Chlorophenylboronic acid | Aciclovir | 1:1 Co-crystal | mdpi.com |

| 4-Chlorophenylboronic acid | Nitrofurazone | 2:1 Co-crystal | mdpi.com |

| 4-Chlorophenylboronic acid | Proline | 1:1 Co-crystal | researchgate.net |

| 4-Chlorophenylboronic acid | Theophylline | 1:1 Co-crystal | mdpi.com |

Advanced Spectroscopic Probes and In Situ Monitoring Techniques for Reaction Optimization

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. The development and application of advanced analytical techniques for monitoring reactions involving 4-(Aminocarbonyl)-2-chlorophenylboronic acid in real-time is a promising research frontier.

Future efforts should include:

¹¹B NMR Spectroscopy: This technique is uniquely suited for studying boron-containing compounds. In situ ¹¹B NMR can be used to monitor the consumption of the boronic acid, the formation of boronate esters or other intermediates, and identify catalyst resting states, providing invaluable mechanistic data. mdpi.comnih.gov

Reaction Calorimetry: To ensure safety and scalability, understanding the thermal profile of reactions is crucial. In situ calorimetry can provide real-time data on heat flow, helping to identify potential thermal hazards and optimize heat management.

Development of Chromophoric/Fluorophoric Probes: Similar to the potential application of the compound itself as a probe, future research could involve designing reactions where the transformation of 4-(Aminocarbonyl)-2-chlorophenylboronic acid generates a colored or fluorescent product. This would enable the use of simple UV-Vis or fluorescence spectroscopy for high-throughput reaction analysis and kinetic studies. mdpi.com

| Technique | Information Gained | Potential Application |

|---|---|---|

| ¹¹B NMR Spectroscopy | Concentration of boron species, intermediate identification | Mechanistic studies of coupling reactions, optimization of boronate ester formation mdpi.com |

| FTIR/Raman Spectroscopy | Real-time concentration of reactants and products | Reaction endpoint determination, kinetic profiling |

| Electron Paramagnetic Resonance (EPR) | Characterization of paramagnetic species (e.g., Cu(II) catalysts) | Elucidating mechanisms of metal-catalyzed reactions nih.gov |

| Reaction Calorimetry (RC1) | Heat of reaction, thermal accumulation | Process safety assessment, scale-up studies |

Q & A

Q. Purification Challenges :

- Boronic acids often form boroxins (cyclic trimers) during solvent removal, requiring anhydrous conditions and low-temperature storage .

- Silica gel chromatography may lead to irreversible binding; alternative methods like recrystallization or ion-exchange chromatography are recommended .

How does the aminocarbonyl group influence the compound’s reactivity in Suzuki-Miyaura couplings compared to other substituted phenylboronic acids?

Advanced Research Focus

The aminocarbonyl group introduces steric and electronic effects:

- Steric Hindrance : The bulky substituent reduces reaction rates in couplings with sterically hindered aryl halides. Kinetic studies suggest slower transmetalation steps compared to unsubstituted analogs .

- Electronic Effects : The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the boron atom, improving reactivity with electron-rich aryl halides. Computational studies (DFT) indicate a lower activation energy for transmetalation in such cases .

Q. Methodological Insight :

- Optimize coupling conditions using Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 60°C to balance steric and electronic effects .

What strategies mitigate hydrolysis of 4-(Aminocarbonyl)-2-chlorophenylboronic acid in aqueous reaction media?

Basic Research Focus

Hydrolysis is a critical stability concern due to the boronic acid’s sensitivity to water. Key strategies include:

- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the boronate ester form, reducing hydrolysis .

- Co-Solvent Systems : Use THF/water mixtures (≥70% THF) to minimize water activity .

- Protection as Pinacol Esters : Pre-convert the boronic acid to its pinacol ester for storage; deprotection is achieved in situ with mild acid .

How does the compound’s structure affect its potential in boron neutron capture therapy (BNCT) for cancer?

Advanced Research Focus

The 2-chloro and aminocarbonyl groups enhance tumor-targeting potential:

- Lipophilicity : The chloro group increases membrane permeability, while the aminocarbonyl moiety allows hydrogen bonding with tumor-specific transporters (e.g., LAT1 amino acid transporters) .

- Boron Localization : In vitro studies on analogous compounds show preferential accumulation in hypoxic tumor regions, with a boron uptake ratio of 3:1 (tumor vs. normal tissue) .

Q. Experimental Design :